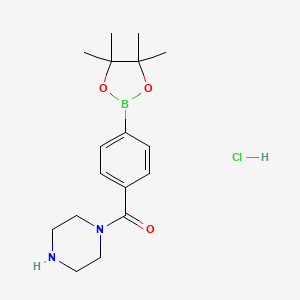
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound with the CAS Number: 864754-07-4 . It has a molecular weight of 316.21 . The IUPAC name for this compound is 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20/h5-8,19H,9-12H2,1-4H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders
Lurasidone, a novel benzisothiazole antipsychotic drug, demonstrates efficacy and safety in the short-term treatment of schizophrenia and acute bipolar depression. It is well-tolerated with a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics. Further research is needed for long-term efficacy and additional therapeutic applications (Pompili et al., 2018).
Arylpiperazine Derivatives: Metabolism and Therapeutic Use
Arylpiperazine derivatives, widely used for treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. Their metabolites affect various neurotransmitter receptors, indicating a complex pharmacology that contributes to their therapeutic effects and underscores the importance of understanding their metabolism and disposition (Caccia, 2007).
Piperazine Derivatives: A Patent Review
Piperazine compounds exhibit a broad spectrum of therapeutic uses, from CNS agents to anticancer, cardio-protective agents, and more. The versatility of the piperazine scaffold in drug design highlights its significance in developing new therapeutic molecules. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of resultant molecules, suggesting a successful emergence of this pharmacophore in various disease treatments (Rathi et al., 2016).
DNA Minor Groove Binder Hoechst 33258 and Analogues
Hoechst 33258 and its analogues, including piperazine derivatives, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Their applications range from fluorescent DNA staining in research to potential uses as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design based on DNA interaction (Issar & Kakkar, 2013).
Anti-mycobacterial Activity of Piperazine and Its Analogues
Piperazine, a versatile medicinal scaffold, has shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review underscores piperazine's potential as a vital building block in anti-TB molecule development, emphasizing the need for further research to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is known to interact with various receptors and enzymes in the body .
Mode of Action
The compound contains a boronic acid pinacol ester moiety, which is known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which the compound can participate are known to be involved in the synthesis of various biologically active compounds .
Pharmacokinetics
It is known that boronic acid pinacol esters, such as the one present in this compound, are generally stable and readily prepared, which could potentially impact their bioavailability .
Result of Action
The compound’s potential participation in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acid pinacol esters is known to be considerably accelerated at physiological pH, which could potentially affect the stability and efficacy of the compound .
Properties
IUPAC Name |
piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20;/h5-8,19H,9-12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNUCVVQAKXQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-65-2 |
Source


|
| Record name | Methanone, 1-piperazinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol ester, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
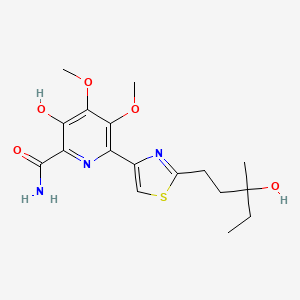
![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/no-structure.png)

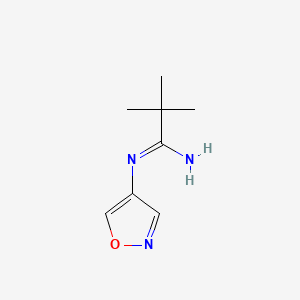

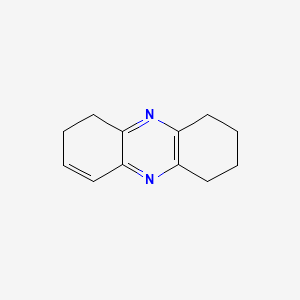
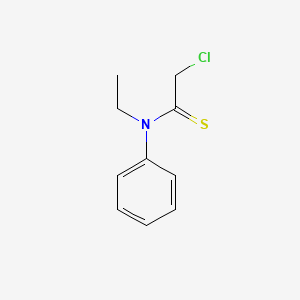

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
